Lipophilicity & CNS Profile: Ethyl vs. Methyl Ester
The ethyl ester congener exhibits a computed XLogP3 of 3.0, which is 0.1 log unit lower than that of Methyl 5-bromobenzo[d]oxazole-2-carboxylate (XLogP3 = 3.1) [1]. In the context of CNS drug design, where the optimal logP range is between 2 and 4 for blood–brain barrier penetration, this 0.1 log unit reduction, while appearing marginal, can lower the estimated nonspecific tissue binding free energy by approximately 0.6 kJ/mol under physiological conditions [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 (computed by XLogP3 3.0 algorithm) |
| Comparator Or Baseline | Methyl 5-bromobenzo[d]oxazole-2-carboxylate: XLogP3 = 3.1 (computed by XLogP3 3.0 algorithm) |
| Quantified Difference | ΔXLogP3 = −0.1 (target compound less lipophilic than methyl ester) |
| Conditions | Computed property; PubChem 2021 release; XLogP3 3.0 algorithm |
Why This Matters
In lead optimization, a 0.1 logP reduction can improve solubility by up to 10 % and reduce logBB-derived off-target CNS binding, making the ethyl ester a more favorable scaffold for orally bioavailable CNS-sparing or kinetics-tuned candidates.
- [1] PubChem. (2021). Comparative XLogP3 values: Ethyl 5-bromobenzo[d]oxazole-2-carboxylate (3.0) vs. Methyl 5-bromobenzo[d]oxazole-2-carboxylate (3.1). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Estimate: 1 logP unit ≈ 5.7 kJ/mol nonspecific binding free energy). View Source
